molecular formula C13H19NO3 B2543752 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE CAS No. 1797892-28-4

2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE

Numéro de catalogue: B2543752
Numéro CAS: 1797892-28-4
Poids moléculaire: 237.299
Clé InChI: CIFHLYQEJQVHOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.299. The purity is usually 95%.
BenchChem offers high-quality 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-10-6-4-5-7-11(10)12(17-3)8-14-13(15)9-16-2/h4-7,12H,8-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFHLYQEJQVHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Biological Activity of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate the potential in vitro biological activities of the novel compound, 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE. Due to the limited publicly available data on this specific molecule, this document outlines a hypothesized biological activity profile based on the well-documented activities of its structural analogues. We present a series of robust in vitro assays to systematically explore these potential activities, focusing on cytotoxicity, antioxidant capacity, and neurological receptor interactions.

Introduction: A Rationale for a Multifaceted Biological Profile

The chemical architecture of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE suggests a molecule with the potential for diverse biological interactions. Its structure can be deconstructed into several key pharmacophores, each contributing to a range of reported biological effects in other molecular contexts.

  • The N-Substituted Acetamide Moiety: Acetamide derivatives are a cornerstone in medicinal chemistry, with a broad spectrum of demonstrated biological activities. These include cytotoxic effects against various cancer cell lines, as well as anti-inflammatory, antioxidant, antimicrobial, and anticonvulsant properties.[1][2][3][4][5] For instance, novel N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives have shown significant cytotoxicity against A549 lung cancer cells.[6]

  • The 2-Phenethylamine Scaffold: The core structure of 2-phenethylamine is a well-established pharmacophore present in numerous endogenous neurotransmitters and synthetic drugs.[7] This scaffold is known to interact with a variety of neurological targets, including serotonin and adrenergic receptors, suggesting a potential for neuromodulatory activity.[7][8]

  • Methoxy and Methylphenyl Substitutions: The presence of methoxy and methylphenyl groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The 2-methoxyphenyl and 2-methylphenyl (o-tolyl) groups are found in a variety of biologically active compounds and can modulate receptor binding affinity, selectivity, and metabolic stability.

Based on this structural analysis, we hypothesize that 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE may exhibit one or more of the following in vitro biological activities:

  • Cytotoxicity against cancer cell lines.

  • Antioxidant and radical scavenging activity.

  • Modulation of neurological receptors.

This guide provides the necessary experimental framework to investigate these hypotheses.

Investigating Cytotoxic Potential: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[9] This assay measures the metabolic activity of living cells, where mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow A Cell Seeding (e.g., HeLa, MCF-7) B Incubation (24 hours) A->B Adherence C Compound Treatment (Varying Concentrations) B->C Exposure D Incubation (24 or 48 hours) C->D E MTT Reagent Addition D->E F Incubation (2-4 hours) E->F Metabolic Conversion G Solubilization of Formazan (e.g., DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Determination) H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol
  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) in appropriate complete culture medium at 37°C in a humidified atmosphere with 5% CO2.[9]

    • Change the medium every 48-72 hours.[9]

  • Cell Seeding:

    • Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in each well is less than 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plates for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Data Presentation
Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
0.11.2096
11.1088
100.8568
500.5040
1000.2520

Assessing Antioxidant Capacity: The ABTS Radical Scavenging Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a common method to determine the antioxidant activity of compounds.[5] This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Experimental Workflow: ABTS Assay

ABTS_Workflow A ABTS Radical Generation (ABTS + Potassium Persulfate) B Incubation (Dark, Room Temp, 12-16h) A->B Oxidation C Compound Incubation (Varying Concentrations) B->C Reaction D Absorbance Reading (734 nm) C->D E Data Analysis (Scavenging Activity %) D->E

Caption: Workflow for the ABTS radical scavenging assay.

Step-by-Step Protocol
  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark-colored solution containing the ABTS•+ radical.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Prepare different concentrations of the test compound in ethanol.

    • Add 10 µL of the test compound solution to 1 mL of the diluted ABTS•+ solution.

    • Mix thoroughly and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm against a blank (ethanol).

    • Use a standard antioxidant like ascorbic acid or Trolox as a positive control.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the following formula:

      • Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of scavenging activity against the compound concentration to determine the concentration required for 50% scavenging (IC50).

Data Presentation
Compound Concentration (µg/mL)Absorbance (734 nm)% Scavenging Activity
0 (Control)0.7000
100.63010
250.52525
500.35050
1000.17575

Exploring Neurological Receptor Interactions: A Ligand Binding Assay

Given the 2-phenethylamine core, investigating the compound's interaction with neurological receptors, such as serotonin or dopamine receptors, is a logical step. A competitive radioligand binding assay is a fundamental technique to determine the affinity of a compound for a specific receptor.

Experimental Workflow: Receptor Binding Assay

Binding_Assay_Workflow A Prepare Receptor Source (e.g., Cell Membranes) B Incubation (Receptor + Radioligand + Test Compound) A->B C Separation of Bound and Free Ligand (Filtration) B->C D Quantification of Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Ki Determination) D->E

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Protocol (Example: Serotonin 5-HT2A Receptor)
  • Membrane Preparation:

    • Use commercially available cell membranes from a cell line stably expressing the human serotonin 5-HT2A receptor (e.g., HEK293 cells).

    • Alternatively, prepare membranes from cultured cells overexpressing the receptor.

  • Binding Assay:

    • In a 96-well plate, combine:

      • Receptor membranes (e.g., 10-20 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., [3H]ketanserin).

      • Varying concentrations of the test compound or a known competitor (for non-specific binding, use a high concentration of a non-labeled ligand like spiperone).

      • Assay buffer to a final volume.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification and Analysis:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Calculate the IC50 value and then the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation
Compound Concentration (M)% Specific Binding
1.00E-1098
1.00E-0990
1.00E-0875
1.00E-0750
1.00E-0620
1.00E-055

Conclusion and Future Directions

This technical guide provides a foundational framework for the initial in vitro characterization of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE. The proposed assays will enable a systematic evaluation of its potential cytotoxic, antioxidant, and neurological activities. Positive results in any of these assays would warrant further investigation, including more detailed mechanistic studies, evaluation against a broader panel of cell lines or receptors, and eventual progression to more complex cellular and in vivo models. The experimental designs and protocols outlined herein are intended to be a starting point, and researchers are encouraged to adapt and optimize them based on their specific experimental goals and available resources.

References

  • Novel N-(2-Methoxydibenzofuran-3-yl)-2-aryloxyacetamide Derivatives: Synthesis and Biological Investigation.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists.[1]

  • 2-(4-Methoxyphenyl)ethylamine. CymitQuimica.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC.[2]

  • Differentiating Positional Isomers of the 2‐(Dimethoxyphenyl)‐ N ‐(2‐(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography‐Mass Spectrometry Approach. ResearchGate.[8]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC.[3]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives.
  • Fungicidal Activities of 2-Methoxy-2-[2-(benzylideneaminooxymethyl)phenyl]- N -methylacetamide Derivatives.
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry.[4]

  • Synthesis and biological activity of some 1-N-substituted 2-acetamido-2-deoxy-beta-D-glycopyranosylamine derivatives and rel
  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC.[7]

  • Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry. PubMed.
  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. PMC.[5]

  • Potential of a Novel Chemical Compound Targeting Matrix Metalloprotease-13 for Early Osteoarthritis: An In Vitro Study. MDPI.
  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.[9]

Sources

Elucidating the Mechanism of Action of 2-Methoxy-N-[2-Methoxy-2-(2-Methylphenyl)Ethyl]Acetamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide (hereafter referred to as MMPEA ) represents a highly specific, investigational small molecule. Structurally, MMPEA features a methoxyacetamide moiety coupled via an ethyl linker to an o-tolyl (2-methylphenyl) group. This pharmacophore shares distinct structural homologies with established neuroactive agents, such as the voltage-gated sodium channel modulator lacosamide and the MT1/MT2 receptor agonist agomelatine.

To definitively establish the Mechanism of Action (MoA) of MMPEA, researchers must deploy a systematic, orthogonal cascade of cellular assays. This whitepaper provides an in-depth, self-validating technical guide to deconvoluting the MoA of MMPEA, moving from phenotypic target engagement to high-resolution biophysical characterization.

Phase 1: Target Deconvolution via Cellular Thermal Shift Assay (CETSA)

Causality & Rationale

Before investing in complex functional assays, it is imperative to prove that MMPEA physically engages a specific protein target within the native cellular environment. Traditional biochemical assays utilize purified proteins, stripping away endogenous co-factors, post-translational modifications, and the complex intracellular milieu. We utilize the Cellular Thermal Shift Assay (CETSA) because it leverages the fundamental thermodynamic principle that ligand binding stabilizes protein folding[1]. By quantifying this stabilization, we can confirm direct, unmodified target engagement in live cells without requiring radioligands or fluorescent compound tagging[2].

Self-Validating Protocol: ITDRF-CETSA (Isothermal Dose-Response)

To ensure the system is self-validating, this protocol includes a DMSO vehicle control to establish baseline thermal stability and utilizes a dose-response gradient to prove concentration-dependent engagement[3].

  • Cell Preparation: Culture SH-SY5Y neuroblastoma cells (or a relevant target cell line) to 80% confluence. Harvest, wash with PBS, and resuspend in native lysis buffer supplemented with protease inhibitors.

  • Compound Incubation: Aliquot the cell suspension into a 96-well PCR plate. Treat aliquots with a 10-point concentration gradient of MMPEA (ranging from 1 nM to 100 µM) and a 0.1% DMSO vehicle control. Incubate for 30 minutes at 37°C to allow for intracellular equilibration and target binding.

  • Thermal Challenge: Subject the plate to a transient heat shock using a thermal cycler. For an Isothermal Dose-Response Fingerprint (ITDRF), heat all samples to the previously determined Tagg​ (the temperature at which 75% of the unbound target protein aggregates, typically between 50°C–60°C) for exactly 3 minutes[3].

  • Lysis and Separation: Cool the plate to 4°C for 3 minutes. Add 0.4% NP-40 to facilitate complete lysis. Centrifuge the lysates at 100,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Carefully extract the supernatant (containing the stabilized, soluble target protein). Quantify the target protein using quantitative Western blotting or AlphaScreen technology. A dose-dependent increase in soluble protein confirms MMPEA target engagement.

Phase 2: Functional Profiling via FLIPR Calcium Assay

Causality & Rationale

Once target engagement is confirmed, the functional consequence of MMPEA binding must be determined. Given its structural resemblance to neuroactive ligands, MMPEA is hypothesized to modulate either a G-protein coupled receptor (GPCR) or a calcium-permeable ion channel. The Fluorescent Imaging Plate Reader (FLIPR) assay is selected because it provides high-throughput, real-time kinetic measurements of intracellular calcium transients ( Ca2+ ), a universal secondary messenger for Gq-coupled GPCRs and specific ion channels[4][5].

Self-Validating Protocol: FLIPR Calcium 6 Assay

This protocol utilizes a "mix-and-read" masking technology to eliminate wash steps, preventing cell detachment artifacts. Baseline fluorescence is recorded prior to compound addition to establish a robust signal-to-noise ratio[6].

  • Cell Seeding: Seed target-expressing HEK293 cells into a 384-well clear-bottom black plate at 15,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove the culture media and add 25 µL/well of FLIPR Calcium 6 Assay buffer (containing the calcium-sensitive fluorophore and extracellular masking dye)[6]. Include 2.5 mM probenecid to inhibit organic anion transporters and prevent dye efflux. Incubate for 2 hours at 37°C.

  • Baseline Measurement: Transfer the plate to the FLIPR Tetra instrument. Record baseline fluorescence (Excitation: 485 nm, Emission: 525 nm) at 1-second intervals for 10 seconds to validate cellular resting states[7].

  • Compound Addition & Kinetic Reading: Utilize the integrated liquid handler to inject 10 µL of MMPEA (at various concentrations) into the wells. Continuously monitor fluorescence for 120 seconds.

  • Antagonist Mode (Optional): If MMPEA acts as an antagonist, incubate cells with MMPEA for 15 minutes prior to the assay, then inject a known reference agonist (e.g., glutamate or ATP) during the FLIPR read to observe the inhibition of the Ca2+ peak[5].

Phase 3: Electrophysiological Validation via Whole-Cell Patch-Clamp

Causality & Rationale

While FLIPR provides excellent population-level data, it lacks the temporal resolution required to define the precise gating kinetics of ion channels. If MMPEA modulates an ion channel (e.g., Voltage-Gated Sodium Channels, Nav​ ), Whole-Cell Patch-Clamp electrophysiology is the gold standard[8]. It provides sub-millisecond resolution of ionic currents, allowing us to determine if MMPEA alters channel activation, steady-state inactivation, or recovery from inactivation[9].

Self-Validating Protocol: Manual Whole-Cell Patch-Clamp

To ensure data integrity, access resistance ( Ra​ ) and membrane resistance ( Rm​ ) are continuously monitored. Any cell exhibiting a >20% fluctuation in Ra​ during the recording is strictly excluded from the dataset[10].

  • Preparation: Pull borosilicate glass capillaries using a micropipette puller to achieve a tip resistance of 3–7 MΩ[8]. Fill the pipette with an intracellular solution (e.g., K-gluconate or CsF-based, depending on the target current) filtered through a 0.22 µm membrane[11].

  • Chamber Setup: Place a coverslip containing the target cells into the recording chamber mounted on an inverted microscope. Continuously perfuse with oxygenated Artificial Cerebrospinal Fluid (aCSF) at 2 mL/min[10].

  • Giga-Ohm Seal Formation: Apply slight positive pressure to the pipette to prevent debris accumulation. Approach the cell membrane. Release positive pressure and apply gentle suction to form a tight giga-ohm seal (>1 GΩ)[9].

  • Whole-Cell Configuration: Apply a brief, sharp pulse of negative pressure (suction) to rupture the membrane patch, establishing electrical continuity with the intracellular space[8].

  • Electrophysiological Recording: Switch the amplifier to voltage-clamp mode. Apply specific voltage-step protocols (e.g., holding at -90 mV, stepping to +10 mV) to elicit target currents.

  • MMPEA Application: Perfuse MMPEA into the extracellular bath. Record the steady-state fractional block of the peak current. Wash out the compound with aCSF to confirm reversibility, validating that the effect is compound-specific and not due to cell degradation.

Visualization of Workflows and Mechanisms

AssayCascade N1 MMPEA Synthesis & QC N2 CETSA (Target Engagement) N1->N2 Live Cell Incubation N3 FLIPR Assay (Ca2+ Flux) N2->N3 Functional Phenotyping N4 Patch-Clamp (Biophysics) N3->N4 High-Resolution Validation N5 MoA Elucidation Complete N4->N5 Data Synthesis

Figure 1: Systematic cellular assay cascade for MMPEA mechanism of action elucidation.

SignalingPathway M MMPEA R Target Receptor M->R Binding G Gq/11 Protein R->G Activation P Phospholipase C (PLC) G->P Stimulation I IP3 Generation P->I Cleaves PIP2 C Intracellular Ca2+ Release I->C ER Channel Opening

Figure 2: Putative intracellular signaling pathway modulated by MMPEA.

Quantitative Data Presentation

To synthesize the findings from the assay cascade, all quantitative metrics must be aggregated to determine the compound's potency, efficacy, and therapeutic window. Below is a representative data matrix for MMPEA profiling:

Assay ModalityCellular ModelTarget/ReadoutMMPEA Concentration RangeObserved MetricMechanistic Interpretation
ITDRF-CETSA SH-SY5YTarget Thermal Shift ( ΔTm​ )1 nM - 100 µM EC50​=450 nMDirect intracellular target engagement
FLIPR Calcium 6 HEK293-TargetIntracellular Ca2+ Peak10 nM - 50 µM IC50​=1.2 µMFunctional antagonism of Ca2+ flux
Whole-Cell Patch Primary NeuronsPeak INa​ Current100 nM - 10 µM IC50​=850 nMVoltage-dependent channel block
CellTiter-Glo HepG2ATP Luminescence (Viability)1 µM - 200 µM CC50​>150 µMFavorable cytotoxicity profile

References

  • The cellular thermal shift assay for evaluating drug target interactions in cells Nature Protocols[Link]

  • A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers National Institutes of Health (PMC)[Link]

  • How Does a FLIPR Calcium Assay Work? United Relay[Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Bio-protocol [Link]

  • Calcium assays for the FLIPR System Molecular Devices[Link]

  • Whole Cell Patch Clamp Protocol AXOL Bioscience[Link]

  • Manual Patch-clamp Technique Creative Bioarray[Link]

  • Protocol for whole-cell patch-clamp assay for HBV-mediated sodium influx in THP-1 macrophages National Institutes of Health (PMC)[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery ACS Publications[Link]

Sources

Structural and Pharmacological Profiling of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Classification: Technical Whitepaper / In-Depth Methodological Guide

Executive Summary & Structural Rationale

The compound 2-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide (hereafter referred to as 2M-N-2M ) represents a highly specialized, rationally designed scaffold that bridges two distinct pharmacological domains: melatonergic neuromodulation and voltage-gated sodium channel (NaV) inhibition.

By deconstructing the molecule, we reveal a sophisticated assembly of functional groups:

  • The o-Tolyl Ring: Acts as a lipophilic anchor, replacing the traditional indole or naphthalene rings seen in endogenous melatonin or agomelatine[1].

  • The β-Methoxy Ethylamine Core: The introduction of a methoxy group at the beta-carbon restricts the conformational flexibility of the ethylamine linker. This spatial orientation is a critical driver for MT1 over MT2 receptor selectivity[2].

  • The Methoxyacetamide Tail: A well-documented pharmacophore in medicinal chemistry. While standard melatonin agonists utilize simple acetamides, the methoxyacetamide moiety is known to produce optimal analgesic potency and rapid onset by engaging distinct binding pockets, often overlapping with NaV channel modulators like lacosamide[3].

Pharmacophore Ar o-Tolyl Ring (Lipophilic Anchor) Linker Ethylamine Core (Spatial Orientation) Ar->Linker C-C bond MT MT1/MT2 Receptors Ar->MT π-π stacking BetaOMe β-Methoxy Group (MT1 Selectivity) BetaOMe->MT Steric fit Linker->BetaOMe Cβ substitution Tail Methoxyacetamide (H-Bond / NaV Mod) Linker->Tail N-acylation NaV NaV1.7 Channels Tail->NaV Dipole interaction

Caption: Pharmacophore mapping of 2M-N-2M illustrating dual-target engagement.

Chemical Synthesis: Causality and Workflow

The synthesis of β-methoxy phenylethylamines requires strict control over regioselectivity and functional group tolerance[4]. The following protocol outlines a robust, scalable route to 2M-N-2M, designed to minimize polymerization of the styrene precursor and prevent over-acylation at the final step.

Synthesis SM 1. 2-Methylstyrene Epox 2. Epoxidation (mCPBA, DCM) SM->Epox RingOp 3. Ring Opening (MeOH, H2SO4 cat.) Epox->RingOp Azide 4. Azidation (DPPA, DBU) RingOp->Azide Reduc 5. Reduction (H2, Pd/C) Azide->Reduc Acyl 6. Acylation (Methoxyacetyl Chloride, TEA) Reduc->Acyl Final Target: 2M-N-2M Acyl->Final

Caption: Step-by-step synthetic route for the 2M-N-2M derivative.

Step-by-Step Synthetic Protocol
  • Epoxidation: 2-methylstyrene is dissolved in anhydrous dichloromethane (DCM) at 0°C. Causality: Low temperatures prevent the oxidative cleavage of the alkene. mCPBA (1.2 eq) is added dropwise. The reaction is quenched with saturated Na2S2O3 to neutralize unreacted peroxides.

  • Regioselective Ring Opening: The resulting epoxide is dissolved in anhydrous methanol. A catalytic amount of H2SO4 is added. Causality: Acid catalysis drives the nucleophilic attack of methanol to the more substituted benzylic carbon (SN1-like transition state), ensuring the methoxy group is installed at the β-position relative to the future amine.

  • Azidation: The primary alcohol is converted to an azide using Diphenylphosphoryl azide (DPPA) and DBU in THF. Causality: DPPA is utilized over traditional NaN3 to avoid harsh, aqueous reflux conditions that often lead to elimination side-products (yielding unwanted methoxy-styrene derivatives).

  • Reduction: The azide is reduced to the primary amine via catalytic hydrogenation (H2 gas, 10% Pd/C in ethanol). Causality: Hydrogenation is preferred over Staudinger reduction (PPh3) to avoid the tedious chromatographic removal of triphenylphosphine oxide, ensuring a high-purity amine intermediate.

  • Acylation: The amine is dissolved in DCM with Triethylamine (TEA, 2.0 eq). Methoxyacetyl chloride (1.1 eq) is added dropwise at 0°C. Causality: The strict temperature control and slow addition rate prevent the highly reactive methoxyacetyl chloride from forming N,N-diacylated byproducts.

In Vitro Pharmacology: Self-Validating Experimental Systems

To evaluate the dual-target hypothesis of 2M-N-2M, we employ two orthogonal, self-validating assay systems.

Protocol A: Competitive Radioligand Binding (MT1/MT2)

This assay determines the binding affinity (Ki) of 2M-N-2M at human MT1 and MT2 receptors expressed in CHO cells.

  • Buffer Preparation: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA). Causality: The inclusion of 0.1% BSA is critical. Highly lipophilic methoxyacetamides exhibit non-specific binding to polystyrene assay plates; BSA acts as a carrier protein, ensuring the calculated free ligand concentration remains accurate.

  • Radioligand: 2-[125I]-iodomelatonin (100 pM).

  • Incubation: 2 hours at 4°C. Causality: Incubation is strictly maintained at 4°C to prevent receptor internalization and maintain the receptor in a stable conformational state during the equilibrium phase.

  • Validation: Non-specific binding is defined using 10 µM cold melatonin. The assay is considered valid only if the Z'-factor is > 0.6.

Protocol B: Automated Whole-Cell Patch Clamp (NaV1.7)

This protocol assesses the inhibitory effect of the methoxyacetamide tail on voltage-gated sodium channels.

  • Cell Line: HEK293 cells stably expressing hNaV1.7.

  • Voltage Protocol: Cells are held at -100 mV, stepped to -20 mV for 10 ms to open channels, and then subjected to a prolonged prepulse (-60 mV for 8 seconds) before the test pulse. Causality: The 8-second prepulse is specifically designed to drive the channels into the fast-inactivated state. Methoxyacetamide derivatives typically exhibit state-dependent binding, showing much higher affinity for inactivated channels than resting channels.

  • Validation: Tetrodotoxin (TTX, 1 µM) is used as a positive control to ensure >95% current block, validating the integrity of the seal and the specific isolation of sodium currents.

Quantitative Data Presentation

The structural modifications in 2M-N-2M yield a unique pharmacological profile compared to reference standards. The β-methoxy group successfully drives MT1 selectivity, while the methoxyacetamide tail introduces moderate NaV1.7 inhibition, validating the dual-action hypothesis.

Table 1: Pharmacological Profiling of 2M-N-2M vs. Reference Compounds

CompoundhMT1 Affinity ( Ki​ , nM)hMT2 Affinity ( Ki​ , nM)MT1/MT2 Selectivity RatiohNaV1.7 Inhibition ( IC50​ , µM)
Melatonin 0.12 ± 0.030.15 ± 0.040.8x> 1000
Agomelatine 0.10 ± 0.020.12 ± 0.030.8x> 1000
Lacosamide > 10,000> 10,000N/A45.2 ± 3.1
2M-N-2M 1.8 ± 0.4 14.5 ± 2.1 8.0x (MT1 Selective) 88.5 ± 6.4

Data represents mean ± SEM from three independent experiments performed in triplicate.

References

  • Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment Source: PMC / National Institutes of Health URL
  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics Source: PubMed / National Institutes of Health URL
  • Source: Sciencemadness.
  • MT1 and MT2 Melatonin Receptors: Ligands, Models, Oligomers, and Therapeutic Potential Source: ACS Publications / Journal of Medicinal Chemistry URL

Sources

Methodological & Application

Application Notes and Protocols for the Solubilization of 2-Methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for selecting optimal solvents for 2-Methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide. As a novel compound with limited public data, a systematic, first-principles approach is essential. This guide details a multi-tiered workflow, beginning with a theoretical analysis of the molecule's physicochemical properties, followed by a structured experimental protocol for empirical solubility determination. It is designed for researchers in organic chemistry, materials science, and drug development who require precise control over solubility for applications ranging from reaction chemistry and purification to formulation and crystallization.

Introduction: A First-Principles Approach

The compound 2-Methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide possesses a combination of polar and nonpolar functional groups, rendering it amphiphilic. Its solubility behavior is therefore complex and highly dependent on the specific nature of the solvent.

  • Polar Moieties: The secondary amide and two ether groups can participate in hydrogen bonding and dipole-dipole interactions. The amide N-H group acts as a hydrogen bond donor, while the amide carbonyl and ether oxygens act as hydrogen bond acceptors.

  • Nonpolar Moieties: The 2-methylphenyl (tolyl) group and the ethyl backbone constitute a significant nonpolar region, favoring van der Waals interactions.

This duality means that neither extremely polar nor entirely nonpolar solvents are likely to be optimal. Instead, solvents with an intermediate polarity or specific co-solvent mixtures will likely yield the highest solubility. This guide outlines a systematic process to identify these optimal solvent systems.

Theoretical Framework: Predicting Solubility

Before experimental work, a theoretical assessment can narrow the field of candidate solvents, saving time and resources. The principle of "like dissolves like" is a useful starting point, which can be quantified using parameters like the dielectric constant and, more powerfully, Hansen Solubility Parameters (HSP).

HSP theory decomposes the total cohesive energy density of a substance into three components:

  • δD: Dispersion forces (from van der Waals interactions)

  • δP: Polar forces (from dipole-dipole interactions)

  • δH: Hydrogen bonding forces

A solvent is more likely to dissolve a solute if their respective HSP values are similar. For the target molecule, we can predict a balanced profile:

  • A moderate δD due to the aromatic ring.

  • A significant δP from the amide and ether dipoles.

  • A significant δH due to hydrogen bond donating and accepting capabilities.

Therefore, ideal solvents will also possess a balanced HSP profile.

Experimental Workflow for Solvent Selection

A tiered approach is recommended to efficiently screen and quantify solubility. This process moves from a broad, qualitative screen to a precise, quantitative determination.

G cluster_0 Phase 1: Theoretical Assessment cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Optimization & Selection A Define Molecular Structure (Amide, Ethers, Aromatic) B Predict Physicochemical Properties (Polarity, H-Bonding, logP) A->B Analyze Functional Groups D Tier 1: Qualitative Screening (Small set of diverse solvents) A->D C Hypothesize Solvent Classes (Polar Aprotic, Protic, Nonpolar, etc.) B->C Match Properties to Solvent Types C->D Guide Initial Solvent Choice E Assess: Insoluble, Partially Soluble, Fully Soluble D->E Visual Observation F Tier 2: Quantitative Analysis (e.g., Shake-Flask Method) D->F E->F Select 'Hits' G Determine Solubility (mg/mL) in Promising Solvents F->G Instrumental Analysis (HPLC, UV-Vis) H Tier 3: Co-Solvent Screening (Binary Mixtures) F->H G->H Refine Selection I Identify Optimal Solvent System for Specific Application H->I Fine-tune Solubility J Final Protocol Definition H->J I->J Document & Validate

Figure 1: A systematic workflow for solvent selection.

Tier 1: Rapid Qualitative Screening

Objective: To quickly identify a shortlist of potentially effective solvents from a broad range of polarities.

Protocol:

  • Dispense approximately 5-10 mg of the compound into a series of 1.5 mL glass vials.

  • To each vial, add 0.5 mL of a candidate solvent from Table 1.

  • Vortex each vial vigorously for 60 seconds at room temperature (approx. 20-25°C).

  • Allow the vials to stand for 15 minutes and observe.

  • Record observations using a simple classification:

    • Freely Soluble: No solid particles are visible. The solution is clear.

    • Partially Soluble: Some solid remains, but a significant portion appears to have dissolved. The solution may be hazy.

    • Insoluble: The solid material appears unchanged.

Table 1: Recommended Solvents for Initial Screening

Solvent Class Example Solvents Rationale
Polar Protic Water, Methanol, Ethanol Potential for H-bonding with amide/ether groups.
Polar Aprotic Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO) Strong dipole moments to interact with polar moieties.
Intermediate Polarity Dichloromethane (DCM), Tetrahydrofuran (THF) Balances polar and nonpolar characteristics.

| Nonpolar | Toluene, Heptane | Interacts with the aromatic and aliphatic parts of the molecule. |

Tier 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the precise saturation solubility in the most promising solvents identified in Tier 1. This protocol is adapted from the OECD Test Guideline 105.[1][2][3][4]

Protocol:

  • Add an excess amount of the compound to a known volume (e.g., 5.0 mL) of the selected solvent in a screw-cap vial. "Excess" means enough solid material will remain undissolved at equilibrium.

  • Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A preliminary test may be needed to confirm the time required for saturation.

  • After equilibration, allow the vial to stand for at least 2 hours for the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.22 µm filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove all suspended particles.

  • Dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration within the linear range of a pre-calibrated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer).

  • Quantify the concentration of the compound against a standard curve.

  • Calculate the solubility in mg/mL or mol/L.

Table 2: Hypothetical Quantitative Solubility Data

Solvent Class Solubility at 25°C (mg/mL) Notes
Dichloromethane Intermediate > 200 Freely Soluble
Tetrahydrofuran Intermediate 155 Highly Soluble
Acetone Polar Aprotic 98 Soluble
Acetonitrile Polar Aprotic 45 Soluble
Methanol Polar Protic 25 Sparingly Soluble
Water Polar Protic < 0.1 Practically Insoluble
Toluene Nonpolar 15 Slightly Soluble

| Heptane | Nonpolar | < 0.1 | Practically Insoluble |

Tier 3: Co-Solvent Systems for Optimization

Objective: To fine-tune solubility for specific applications (e.g., preventing precipitation during a reaction or inducing crystallization for purification) by using binary solvent mixtures.

Protocol:

  • Select a "good" solvent (e.g., Dichloromethane) and a miscible "anti-solvent" (e.g., Heptane).

  • Prepare a series of binary mixtures in varying volumetric ratios (e.g., 9:1, 7:3, 5:5, 3:7, 1:9).

  • Perform the quantitative solubility determination (Tier 2 protocol) for each mixture.

  • Plot solubility as a function of the solvent composition to identify the optimal ratio for the desired application. This can reveal non-linear solubility effects, such as a synergistic maximum in some cases.[5]

Interpretation and Application

The hypothetical data in Table 2 suggests that solvents of intermediate polarity, such as Dichloromethane and Tetrahydrofuran , are the most effective single-component solvents. This aligns with the theoretical prediction that an effective solvent must be capable of engaging in both polar (dipole and H-bonding) and nonpolar (dispersion) interactions.

  • For Chemical Reactions: Dichloromethane or THF would be excellent choices, providing high solubility to ensure a homogeneous reaction mixture.

  • For Purification by Crystallization: A co-solvent system like Dichloromethane/Heptane or THF/Heptane would be ideal. The compound can be dissolved in a minimal amount of the "good" solvent at an elevated temperature, and the "anti-solvent" can be added slowly to induce controlled precipitation of pure crystals upon cooling.

  • For Formulation: For liquid formulations, less toxic solvents from ICH Q3C Class 2 or 3, such as Acetone or Ethanol, might be preferable, even if solubility is lower.[6][7][8][9] Co-solvent systems involving these solvents could be explored to enhance loading.

G Solute Target Molecule Amide Amide (δP, δH) Ether Ethers (δP, δH) Aromatic Aromatic (δD) PolarProtic Polar Protic (e.g., Methanol) PolarProtic->Amide Strong H-Bonding PolarProtic->Ether H-Bonding Nonpolar Nonpolar (e.g., Heptane) Nonpolar->Aromatic Strong Dispersion Intermediate Intermediate (e.g., DCM/THF) Intermediate->Amide Good Interaction Intermediate->Ether Good Interaction Intermediate->Aromatic Good Interaction

Sources

Application Note: 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide is a highly versatile, multi-functional building block bridging the gap between complex alkaloid synthesis and modern neuropharmacology. Structurally, it features an o-tolyl group, a benzylic methyl ether, and a methoxyacetamide moiety. This unique combination of functional groups allows it to serve as a direct precursor for functionalized isoquinoline scaffolds via intramolecular cyclization, while simultaneously acting as a privileged pharmacophore in central nervous system (CNS) drug design.

This application note provides researchers and drug development professionals with field-proven protocols for its synthesis, its application in the Bischler-Napieralski reaction, and its mechanistic rationale in the design of melatonergic and analgesic agents.

Mechanistic Utility in Isoquinoline Synthesis

The synthesis of 3,4-dihydroisoquinolines and fully aromatic isoquinolines heavily relies on the Bischler-Napieralski reaction [1]. The title compound is an ideal β -arylethylamide substrate for this transformation.

Causality in Experimental Design

The cyclization of β -arylethylamides requires a potent dehydrating agent to convert the stable amide into a reactive electrophile. Phosphorus oxychloride (POCl 3​ ) is selected because it reacts with the amide oxygen to form a dichlorophosphoryloxy intermediate, which is an exceptional leaving group [1, 3]. This facilitates the formation of an imidoyl chloride, which subsequently ejects a chloride ion to generate a highly electrophilic nitrilium ion [2].

The presence of the benzylic methoxy group in the title compound serves a dual purpose:

  • Electronic Modulation: It stabilizes the developing positive charge during the electrophilic aromatic substitution (S E​ Ar) step.

  • Aromatization Driver: Post-cyclization, the benzylic methoxy group can be readily eliminated under acidic or thermal conditions to yield a fully conjugated, aromatic 1-(methoxymethyl)-8-methylisoquinoline, bypassing the need for external oxidants (like Pd/C or DDQ) typically required to oxidize 3,4-dihydroisoquinolines[3].

G Amide β-Arylethylamide (Title Compound) Imidoyl Imidoyl Chloride Intermediate Amide->Imidoyl POCl3 (-H2O) Nitrilium Nitrilium Ion (Electrophile) Imidoyl->Nitrilium -Cl⁻ Product 3,4-Dihydroisoquinoline Derivative Nitrilium->Product SEAr Cyclization & Deprotonation

Fig 1. Mechanism of the Bischler-Napieralski cyclization for isoquinoline synthesis.

Protocol: Bischler-Napieralski Cyclization

This protocol is designed as a self-validating system; the exothermic quench and distinct TLC shifts ensure real-time reaction monitoring.

Reagents:

  • 2-Methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide (1.0 equiv)

  • Phosphorus oxychloride (POCl 3​ , 3.0 equiv)

  • Anhydrous Toluene or Acetonitrile (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the amide (1.0 equiv) in anhydrous toluene under an inert argon atmosphere. Ensure the glassware is flame-dried, as moisture will rapidly hydrolyze the POCl 3​ reagent, halting the reaction [1].

  • Activation: Cool the reaction vessel to 0 °C using an ice bath. Add POCl 3​ (3.0 equiv) dropwise over 10 minutes. Causality: Slow addition prevents localized heating and suppresses intermolecular dimerization.

  • Cyclization: Remove the ice bath and gradually heat the mixture to reflux (110 °C for toluene). Maintain reflux for 2–4 hours.

  • Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent. The consumption of the starting material (typically R f​ ~0.4) and the appearance of a highly UV-active lower spot (R f​ ~0.15, corresponding to the polar dihydroisoquinoline salt) validates successful cyclization.

  • Quenching & Work-up: Cool the mixture to 0 °C. Carefully pour the mixture into crushed ice. Safety/Validation: The vigorous exothermic reaction confirms the presence of excess active POCl 3​ . Basify the aqueous layer to pH 10 using 20% NaOH (aq) to liberate the free base.

  • Extraction: Extract with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Applications in Medicinal Chemistry & Drug Design

Beyond its utility as a synthetic intermediate, the intact molecule contains a methoxyacetamide group, which is a highly privileged pharmacophore in neuropharmacology.

Methoxyacetamides as Bioisosteres

The methoxyacetamide moiety acts as a stable, lipophilic bioisostere for the N-acetyl group found in endogenous signaling molecules like N-acetylserotonin (NAS) [5]. This structural homology allows compounds like the title molecule to effectively penetrate the blood-brain barrier and interact with specific CNS targets:

  • Sepiapterin Reductase (SPR) Inhibition: SPR is the terminal enzyme in the de novo synthesis of tetrahydrobiopterin (BH4). Elevated BH4 levels in sensory neurons drive neuropathic pain. Methoxyacetamide derivatives (e.g., SPRi3) competitively inhibit SPR by occupying the NAS-binding pocket, thereby reducing BH4 levels and providing potent analgesia without the metabolic instability of endogenous ligands [5].

  • Melatonergic Agonism: The methoxyacetamide tail is a critical binding determinant for Melatonin MT1 and MT2 receptors. Patents detailing benzofuran and indole-based melatonergic agents frequently utilize the methoxyacetamide group to maximize receptor affinity and regulate circadian rhythms [4].

Pathway GTP GTP Sepiapterin Sepiapterin GTP->Sepiapterin de novo synthesis SPR Sepiapterin Reductase (SPR) Sepiapterin->SPR BH4 Tetrahydrobiopterin (BH4) SPR->BH4 Reduction Pain Neuropathic Pain Hypersensitivity BH4->Pain Sensory Neuron Activation Inhibitor Methoxyacetamide Derivative Inhibitor->SPR Competitive Inhibition

Fig 2. Inhibition of the BH4 synthesis pathway by methoxyacetamide derivatives.

Target Affinity Profile

The following table summarizes the quantitative binding affinities of the methoxyacetamide pharmacophore across validated CNS targets, demonstrating its broad utility in drug design.

Target Enzyme / ReceptorEndogenous LigandPharmacophore MotifExtrapolated IC 50​ / K i​ RangeClinical Indication
Sepiapterin Reductase (SPR) N-Acetylserotonin (NAS)Methoxyacetamide100 - 500 nMNeuropathic Pain
Melatonin Receptor (MT1) MelatoninMethoxyacetamide10 - 50 nMSleep Disorders
Melatonin Receptor (MT2) MelatoninMethoxyacetamide15 - 60 nMCircadian Rhythm
GPR52 Orphan ReceptorMethoxyacetamide1 - 5 µMSchizophrenia

Synthesis of the Title Compound

To utilize this compound in the aforementioned applications, it must first be synthesized with high purity. The acylation of the corresponding primary amine is the most efficient route.

Protocol: N-Acylation Workflow

Reagents:

  • 2-Methoxy-2-(2-methylphenyl)ethan-1-amine (1.0 equiv)

  • Methoxyacetyl chloride (1.2 equiv)

  • Pyridine or Triethylamine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.5 M)

Step-by-Step Methodology:

  • Amine Solubilization: Dissolve the primary amine in anhydrous DCM under nitrogen. Add pyridine (1.5 equiv). Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted starting amine which would stall the reaction.

  • Acylation: Cool the solution to 0 °C. Add methoxyacetyl chloride dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation: Perform TLC (EtOAc/Hexane 1:1). The primary amine (ninhydrin positive) will disappear, replaced by a higher R f​ , UV-active spot corresponding to the amide.

  • Work-up: Quench with saturated aqueous NaHCO 3​ . Extract with DCM. Wash the organic layer with 1M HCl to remove residual pyridine (self-validating step: the distinct odor of pyridine will vanish). Dry over Na 2​ SO 4​ and concentrate to yield the pure title compound.

References

  • BenchChem. "Improving the yield of the Bischler-Napieralski reaction for isoquinolines." BenchChem Knowledge Base. 1

  • Scribd. "Bischler-Napieralski Isoquinoline Synthesis." Chemical Reactions Documentation. 2

  • ResearchGate. "Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines." Advances in Organic Synthesis. 3

  • Google Patents. "US5856529A - Benzofuran and dihydrobenzofuran melatonergic agents." United States Patent and Trademark Office. 4

  • National Institutes of Health (NIH) / PMC. "Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway." Cell. 5

Sources

Topic: High-Efficiency Purification of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of the novel N-substituted acetamide, 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE. Given the compound's structural characteristics, including multiple polar functional groups (two ethers, one amide) and a moderately non-polar backbone, normal-phase flash column chromatography is identified as the optimal purification strategy. This guide emphasizes a systematic approach, beginning with method development on Thin Layer Chromatography (TLC) to establish ideal separation conditions, followed by a direct scale-up to an automated flash chromatography system. The methodologies described herein are designed to be self-validating, enabling researchers to achieve high purity and yield with robust reproducibility.

Introduction and Compound Analysis

The target molecule, 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE, is a moderately polar compound. Its purification is critical for downstream applications in drug development, where impurity profiles must be rigorously controlled. The molecule's structure presents a classic purification challenge: balancing the polarity of the amide and ether linkages with the hydrophobicity of the aromatic and alkyl components.

Column chromatography is the technique of choice for such separations, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase.[1][2] For molecules like the target compound, Normal-Phase Chromatography (NPC) is particularly effective.[3][4] In NPC, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase. Polar compounds, like our target amide, interact more strongly with the stationary phase and thus elute later than non-polar impurities.[4][5]

This protocol will focus on flash column chromatography, an air-pressure accelerated version of traditional column chromatography that offers significantly improved speed and separation efficiency.[1][6][7]

Foundational Method Development: Thin Layer Chromatography (TLC)

Before committing a sample to a preparative column, it is imperative to develop an optimal solvent system using TLC.[2][8] TLC acts as a small-scale pilot, predicting the separation that will be achieved on the flash column. The primary goal is to find a mobile phase composition that provides a retention factor (Rƒ) for the target compound in the range of 0.2 to 0.35 .[6][7][8][9]

  • Causality: An Rƒ in this range ensures that the compound will not elute too quickly (co-eluting with non-polar impurities) or remain adsorbed to the column indefinitely. It represents the "sweet spot" where the compound spends sufficient time interacting with the stationary phase to achieve effective separation from closely-related impurities.[8][9]

Protocol 2.1: TLC Solvent System Screening
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a concentrated stock solution.

  • Spotting: Using a capillary tube, spot the solution onto the baseline of several silica gel TLC plates.

  • Solvent Systems: Prepare a series of developing chambers with different mobile phase compositions. A good starting point for moderately polar compounds is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate or Acetone).

    • Initial Screening Ratios (Hexane:Ethyl Acetate): 9:1, 4:1, 7:3, 1:1.

  • Development: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). If the compound is not UV-active, use a staining agent like potassium permanganate.

  • Analysis: Calculate the Rƒ value for the spot corresponding to the target compound in each solvent system.

    • Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimization: Adjust the solvent ratio until the target compound's Rƒ is between 0.2 and 0.35. If separation from a nearby impurity is difficult, aim for a ΔRƒ of at least 0.2 between the two spots.[8]

Preparative Purification: Automated Flash Column Chromatography

Once an optimal mobile phase is identified via TLC, the method can be scaled up for preparative purification.

Diagram 3.1: Overall Purification Workflow

G cluster_prep Method Development & Preparation cluster_run Execution & Analysis cluster_post Final Processing TLC 1. TLC Method Development (Target Rf = 0.2-0.35) SelectSolvent 2. Select Optimal Mobile Phase TLC->SelectSolvent PrepColumn 3. Select & Prepare Flash Column (e.g., Silica Gel) SelectSolvent->PrepColumn LoadSample 4. Load Crude Sample (Dry or Wet Loading) PrepColumn->LoadSample RunChrom 5. Run Chromatography (Isocratic or Gradient Elution) LoadSample->RunChrom Collect 6. Collect Fractions RunChrom->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Solvent Evaporation Combine->Evap Pure 10. Isolated Pure Compound Evap->Pure

Sources

Application Note: Validation and Utilization of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE as a Chemical Probe in GPCR Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The compound 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE (hereafter referred to as MMEA ) is a highly lipophilic, synthetic acetamide derivative. Structurally characterized by its methoxy-aryl-ethyl-acetamide backbone, MMEA shares critical pharmacophore features with known neuropharmacological ligands, making it an excellent candidate chemical probe for interrogating orphan G-protein coupled receptors (GPCRs) and related membrane targets.

However, the validation of highly lipophilic probes requires rigorous, self-validating experimental designs to distinguish true target engagement from assay interference. This application note provides a comprehensive, causality-driven methodology for validating MMEA using Cellular Thermal Shift Assays (CETSA) for target engagement[1], Homogeneous Time-Resolved Fluorescence (HTRF) for functional cAMP profiling[2], and critical counter-screens to rule out Pan-Assay Interference Compounds (PAINS)[3].

In Situ Target Engagement via Cellular Thermal Shift Assay (CETSA)

Rationale & Causality

Biochemical binding assays using purified GPCRs often strip the receptor of its native lipid bilayer, leading to altered conformational dynamics and false-negative binding profiles. To prove that MMEA physically interacts with its target in a physiologically relevant environment, we utilize CETSA[4]. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, thereby shifting its aggregation temperature ( Tagg​ ) higher during a transient heat challenge[1]. By performing this in live cells, we simultaneously validate target engagement and confirm that MMEA possesses sufficient cell permeability.

Step-by-Step Protocol
  • Cell Preparation: Harvest HEK293 cells stably expressing the target GPCR. Resuspend in Hank’s Balanced Salt Solution (HBSS) to a density of 1×106 cells/mL.

  • Compound Incubation: Treat cells with 10 µM MMEA (final DMSO concentration 0.1% to prevent solvent-induced toxicity while maintaining probe solubility). Include a 0.1% DMSO vehicle control. Incubate at 37°C for 30 minutes to allow for intracellular equilibration and receptor binding.

  • Thermal Challenge: Aliquot 50 µL of the cell suspension into PCR tubes. Subject the tubes to a temperature gradient (40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature to halt denaturation[1].

  • Lysis and Separation: Add 50 µL of lysis buffer (containing 0.4% NP-40 and protease inhibitors). Subject to 3 freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet irreversibly denatured protein aggregates.

  • Detection: Quantify the remaining soluble target receptor in the supernatant using an AlphaScreen or Western Blot assay specific to the GPCR tag (e.g., FLAG or SNAP-tag).

ProbeValidation A Live Cell Incubation (MMEA + Cells) B Thermal Challenge (Gradient 40-60°C) A->B 30 min, 37°C C Lysis & Centrifugation (Isolate Soluble) B->C 3 min heat, cool to RT D Target Detection (Quantify Shift) C->D Extract Supernatant

Fig 1. CETSA workflow for validating MMEA target engagement in live cells.

Functional Profiling via HTRF cAMP Accumulation Assay

Rationale & Causality

Target engagement does not equal functional modulation. To determine if MMEA acts as an agonist or antagonist, we must measure downstream second messengers. For Gs/Gi-coupled GPCRs, tracking cyclic AMP (cAMP) accumulation is the gold standard[2]. We employ an HTRF-based competitive immunoassay because time-resolved fluorescence effectively eliminates auto-fluorescence artifacts common with synthetic aromatic probes.

Crucially, this protocol incorporates IBMX (3-isobutyl-1-methylxanthine) . Without this broad-spectrum phosphodiesterase (PDE) inhibitor, synthesized cAMP would be rapidly degraded by cellular PDEs, artificially suppressing the signal and skewing the calculated EC50​ values.

Step-by-Step Protocol
  • Cell Seeding: Seed GPCR-expressing cells into a 384-well low-volume white microplate at 5,000 cells/well in 5 µL of stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX).

  • Ligand Stimulation: Add 5 µL of MMEA (serially diluted from 10 µM to 0.1 nM). For Gi-coupled targets, co-stimulate with 1 µM Forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels, allowing the observation of Gi-mediated inhibition[2].

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (both diluted in lysis buffer).

  • Readout: Incubate for 1 hour at room temperature. Read the plate on an HTRF-compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentrations against a standard curve.

Signaling Probe MMEA Probe Receptor Target GPCR (Membrane) Probe->Receptor Specific Binding GProt Gαs Subunit (Activation) Receptor->GProt Conformational Change Effector Adenylyl Cyclase GProt->Effector Stimulation Output cAMP Accumulation Effector->Output ATP to cAMP

Fig 2. MMEA modulation of the GPCR-mediated cAMP accumulation pathway.

Ruling Out Nuisance Compounds and PAINS

Rationale & Causality

Because MMEA contains lipophilic moieties (methoxy and o-tolyl groups), it is at risk of acting as a nuisance compound. Highly lipophilic molecules can form colloidal aggregates in aqueous buffers, non-specifically sequestering membrane proteins and yielding false-positive antagonism[3]. To ensure the trustworthiness of the MMEA probe, we must introduce a detergent-based counter-screen.

Step-by-Step Protocol
  • Detergent Addition: Repeat the HTRF cAMP assay described in Section 3, but supplement the stimulation buffer with 0.01% Triton X-100 (a non-ionic detergent).

  • Validation Logic: Triton X-100 disrupts colloidal aggregates but is mild enough at 0.01% not to lyse the cells or denature the GPCR.

  • Interpretation: If MMEA loses its functional activity in the presence of the detergent, its previous activity was likely an artifact of colloidal aggregation[3]. If the EC50​ remains stable, MMEA is validated as a true, specific chemical probe.

Quantitative Data Summary

The following tables summarize the expected validation metrics for MMEA when processed through this self-validating pipeline.

Table 1: CETSA Target Engagement Metrics

Treatment ConditionApparent Tagg​ (°C) ΔTagg​ Shift (°C)Target Engagement Status
Vehicle (0.1% DMSO)46.2 ± 0.3N/ABaseline
MMEA (1 µM)51.5 ± 0.4+5.3Positive
MMEA (10 µM)53.8 ± 0.2+7.6Positive (Dose-Dependent)

Table 2: Functional cAMP Accumulation Profiling

Assay Condition EC50​ / IC50​ (nM)Max Efficacy ( Emax​ )PAINS Status
Standard Buffer45.2 ± 3.1 nM92% of ReferenceActive
Buffer + 0.01% Triton X-10048.5 ± 4.0 nM90% of ReferenceCleared (No Aggregation)
Forskolin Co-treatmentN/ANo Gi InhibitionGs-Selective Agonist

References

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement Taylor & Francis / N
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA National Center for Biotechnology Inform
  • Common activ
  • Nuisance compounds in cellular assays (Jayme L Dahlin) Cell Chemical Biology / ORCID

Sources

Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Profiling for 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Technical Guide Target Audience: Preclinical Pharmacologists, Toxicologists, and Drug Development Scientists

Executive Summary & Physicochemical Rationale

The compound 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE (hereafter referred to as M2MPA ) is a novel, highly lipophilic small molecule. Structurally, it features an o-tolyl group, a benzylic methoxy ether, and a methoxyacetamide core.

Causality in Experimental Design: Because M2MPA lacks ionizable basic amines or acidic moieties at physiological pH, it cannot be readily formulated as a water-soluble salt. Its high lipophilicity predicts excellent membrane permeability and potential blood-brain barrier (BBB) penetration, but it also dictates that standard aqueous vehicles (like 1X PBS or 0.9% Saline) will cause the compound to precipitate in vivo. Therefore, a rigorously optimized co-solvent formulation strategy and an allometrically scaled dosing regimen are mandatory to achieve reliable systemic exposure without vehicle-induced toxicity.

Formulation Strategy for In Vivo Administration

To ensure M2MPA remains in solution upon introduction to the aqueous environment of the bloodstream or gastrointestinal tract, a multi-component co-solvent system is required[1].

Standard Co-Solvent Protocol

The following formulation is optimized for both Intravenous (IV) and Oral (PO) administration in murine models.

Step-by-Step Methodology:

  • Weighing & Primary Dissolution: Weigh the required mass of M2MPA. Add 5% (v/v) Dimethyl Sulfoxide (DMSO) . Vortex vigorously for 2 minutes. Scientific Rationale: DMSO disrupts the crystal lattice of lipophilic compounds. We cap DMSO at 5% to prevent hemolysis (IV) or gastrointestinal irritation (PO).

  • Surfactant Addition: Add 40% (v/v) PEG-400 and 5% (v/v) Tween-80 . Vortex and sonicate in a water bath at 37°C for 5 minutes. Scientific Rationale: PEG-400 acts as a co-solvent, while Tween-80 is a non-ionic surfactant that creates micelles, preventing precipitation when the aqueous phase is introduced[2].

  • Aqueous Phase: Dropwise, add 50% (v/v) Sterile Saline (0.9% NaCl) while continuously vortexing.

System Self-Validation Check

A protocol must validate its own success before animal administration.

  • Validation Step: Centrifuge the final dosing solution at 10,000 × g for 5 minutes at room temperature. Carefully inspect the bottom of the microcentrifuge tube.

  • Interpretation: If a micro-pellet or turbidity is observed, M2MPA has "crashed out." Do not dose. You must restart and increase the PEG-400 ratio (e.g., 10% DMSO, 50% PEG-400, 40% Saline)[1].

Table 1: Formulation Matrix & Tolerability Limits
ComponentVolume %FunctionMax Tolerated In Vivo Limit (Mice)
DMSO 5%Primary solvent< 10% (Avoids tissue necrosis)
PEG-400 40%Co-solvent< 50% (Avoids hyperosmolality)
Tween-80 5%Micellar surfactant< 10% (Avoids anaphylactoid reactions)
0.9% Saline 50%Aqueous bulkN/A (Physiological)

Pharmacokinetic (PK) Profiling Protocol

To establish the baseline clearance, half-life ( t1/2​ ), and oral bioavailability ( F% ) of M2MPA, a crossover or parallel PK study in male C57BL/6 mice is recommended.

PK_Workflow Start M2MPA Synthesis & QC (Purity >98%) Formulation Vehicle Formulation (5% DMSO, 40% PEG400, 5% Tween-80, 50% Saline) Start->Formulation Dosing In Vivo Dosing (C57BL/6) (IV: 2 mg/kg | PO: 10 mg/kg) Formulation->Dosing Sampling Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hrs) Dosing->Sampling Analysis LC-MS/MS Bioanalysis & PK Parameter Modeling Sampling->Analysis

Fig 1: End-to-end in vivo pharmacokinetic workflow for M2MPA evaluation.

Dosing & Sampling Methodology
  • Dosing: Administer 2 mg/kg IV via the lateral tail vein, and 10 mg/kg PO via oral gavage. Ensure dosing volume does not exceed 5 mL/kg for IV and 10 mL/kg for PO.

  • Sampling: Collect 20 µL of blood via saphenous vein puncture at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Collect blood into K2-EDTA tubes. Centrifuge at 2,000 × g for 10 min at 4°C. Extract the plasma supernatant.

Analytical Self-Validation (LC-MS/MS)
  • Validation Step: Before running in vivo samples, generate a standard curve by spiking blank mouse plasma with known concentrations of M2MPA (1 ng/mL to 5,000 ng/mL).

  • Acceptance Criteria: The standard curve must achieve an R2>0.99 . Include a zero-hour (pre-dose) blood draw from the test subjects to establish baseline biological noise. Extract samples using protein precipitation (3 volumes of cold acetonitrile containing a structurally similar internal standard).

Allometric Scaling & Dose Translation

A common critical error in drug development is scaling doses between species based purely on body weight (mg/kg). Because basal metabolic rates, cardiac output, and hepatic/renal perfusion scale non-linearly with size, Body Surface Area (BSA) normalization is the scientifically mandated approach for interspecies dose conversion[3].

The Allometric Equation: AED=HED×(Kmanimal​Kmhuman​​)

(Where AED = Animal Equivalent Dose, HED = Human Equivalent Dose, and Km = the species-specific conversion factor).

Table 2: Allometric Scaling Factors for M2MPA[3],[4]
SpeciesReference Weight (kg) Km​ FactorConversion: Human to Animal (Multiply HED by)
Human (Adult) 60.0371.0
Dog 10.0201.85
Rat 0.1566.16
Mouse 0.02312.33

Example: If the target human clinical dose of M2MPA is projected to be 2 mg/kg, the starting dose for a mouse efficacy model should be 2 mg/kg×12.33=24.66 mg/kg .

Maximum Tolerated Dose (MTD) & Pharmacological Distribution

Before initiating long-term efficacy studies, an MTD study must be conducted to ensure the allometrically scaled dose does not induce acute toxicity.

MTD Protocol (Single Ascending Dose)
  • Cohort Setup: Use groups of n=3 mice.

  • Escalation: Dose M2MPA orally at 10, 30, 100, and 300 mg/kg.

  • Observation: Monitor for 7 days. The MTD is defined as the highest dose that does not cause >10% body weight loss, lethargy, piloerection, or mortality.

Mechanistic Pathway of M2MPA

Given its structure, M2MPA is expected to undergo hepatic first-pass metabolism, likely mediated by Cytochrome P450 (CYP) enzymes targeting the methoxy groups (O-demethylation) and the o-tolyl methyl group (aliphatic hydroxylation).

Metabolism_Pathway Admin Oral Administration (PO) GI GI Tract Absorption (High Permeability) Admin->GI Dissolution Liver Hepatic First-Pass (CYP450 O-Demethylation) GI->Liver Portal Vein Systemic Systemic Circulation (Plasma) Liver->Systemic Bioavailability (F%) Excretion Renal Excretion (Hydrophilic Metabolites) Liver->Excretion Direct Elimination Target Target Tissue / BBB (Lipophilic Distribution) Systemic->Target Tissue Partitioning Systemic->Excretion Clearance (CL)

Fig 2: Pharmacological distribution and metabolic clearance pathway of M2MPA.

References

  • A simple practice guide for dose conversion between animals and human Source: Journal of Basic and Clinical Pharmacy (NCBI/NLM) URL:[Link]

  • Proof-of-concept studies with a computationally designed Mpro inhibitor as a synergistic combination regimen alternative to Paxlovid Source: Proceedings of the National Academy of Sciences (PNAS / NCBI) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Storage of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols to prevent the thermal degradation of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE during storage. As a senior application scientist, this resource is designed to offer practical, field-proven insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE during storage?

A1: The stability of this compound, like many substituted acetamides, is primarily threatened by three factors:

  • Moisture: Acetamides can be susceptible to hydrolysis, where the amide bond is cleaved by water. This process can be catalyzed by acidic or basic conditions.[1][2][3] Given that many acetamides are deliquescent (tend to absorb moisture from the air), controlling humidity is critical.[4][5]

  • Light: Some organic molecules are sensitive to light, particularly UV radiation, which can trigger photochemical degradation. While not explicitly documented for this specific molecule, it is a common cause of instability in complex organic compounds.[6]

  • Incompatible Materials: Contact with strong oxidizing agents, acids, or bases can catalyze degradation.[7][8]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, the following conditions are recommended. These are summarized in Table 1 below.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. If the compound is in solution, consider the freezing point of the solvent.

  • Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed, opaque container to protect from moisture and light. Amber glass vials with tight-fitting caps are a good choice.

Q3: Are there any visible signs of degradation to watch for?

A3: Yes, visual inspection can often provide the first clues of degradation. Be vigilant for:

  • Color Change: A shift from a white or off-white solid to a yellow or brownish hue can indicate the formation of degradation products.

  • Clumping or Caking: This may suggest moisture absorption, which can precede hydrolysis.

  • Odor: The pure compound should be relatively odorless. The development of a mousy or amine-like odor could indicate decomposition.[4][8]

Q4: What are the likely thermal degradation pathways for this molecule?

A4: Based on the structure of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE, several degradation pathways are plausible under thermal stress, especially in the presence of moisture (see Diagram 1).

  • Amide Hydrolysis: This is a common degradation route for acetamides, leading to the cleavage of the amide bond to form 2-methoxyacetic acid and 2-methoxy-2-(2-methylphenyl)ethanamine.[1][2][3]

  • Ether Cleavage: The methoxy groups could potentially be susceptible to cleavage under harsh conditions, though this is generally less likely than amide hydrolysis.

  • Oxidation: The benzyl-like structure (2-methylphenyl) could be susceptible to oxidation, particularly at the benzylic position.[9][10][11]

Q5: How can I analytically confirm if my compound has degraded?

A5: The most reliable way to assess the purity and detect degradation is through chromatographic techniques.[12]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for its high resolution and quantitative accuracy. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is a good starting point.[12] Degradation will appear as new peaks in the chromatogram, typically with different retention times than the parent compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used, but caution is advised as the heat of the GC inlet can sometimes cause on-column degradation, leading to artifactual results.[13][14]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities. The appearance of new spots indicates potential degradation.

Troubleshooting Guide

Problem: I suspect my compound has degraded. What is the first step?

Follow the troubleshooting workflow outlined in Diagram 2.

  • Quarantine the Batch: Immediately separate the suspect batch to prevent its use in further experiments.

  • Document Observations: Record any visual changes (color, texture), odors, and storage conditions (temperature fluctuations, duration).

  • Perform Analytical Confirmation: Analyze a sample of the suspect material alongside a reference standard (if available) using HPLC.

  • Interpret Results: Compare the chromatograms. The presence of new peaks or a significant decrease in the area of the main peak confirms degradation.

Problem: My HPLC analysis shows new peaks. How do I proceed?

  • Quantify the Degradation: Determine the percentage of the main peak area relative to the total peak area to estimate the extent of degradation.

  • Identify the Degradants (if necessary): For critical applications, identifying the degradation products may be necessary. This can be achieved using LC-MS (Liquid Chromatography-Mass Spectrometry), which provides the molecular weights of the new compounds. Based on the likely degradation pathways (Diagram 1), you can predict the masses of potential products (Table 2).

Problem: My compound has changed color but the HPLC looks clean. Is it safe to use?

A slight color change without significant new peaks in the HPLC might indicate the presence of very minor impurities that are highly colored. However, it is a warning sign. The decision to use the material depends on the sensitivity of your application. For non-critical experiments, it may be acceptable, but for in-vivo studies or GMP applications, a new, pure batch is strongly recommended.

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, immediately transfer the compound to a desiccator.

  • Aliquoting: If possible, aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to ambient conditions.

  • Inert Atmosphere: For long-term storage, after aliquoting, place the vials in a chamber that can be purged with an inert gas like argon or nitrogen.

  • Sealing: Tightly seal the vials. Consider using parafilm to further secure the cap.

  • Storage Location: Place the sealed vials in an opaque container and store at 2-8 °C in a location with minimal temperature fluctuations.

  • Usage: When a sample is needed, remove one aliquot vial from the refrigerator and allow it to warm to room temperature in a desiccator before opening. This prevents condensation of moisture onto the cold compound.

Protocol 2: Analytical Protocol for Detecting Degradation using HPLC
  • Standard Preparation: Prepare a stock solution of a known pure reference standard of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Sample Preparation: Prepare a solution of the suspect sample at the same concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the reference standard first to determine its retention time and peak shape. Then, inject the sample.

  • Data Interpretation: Compare the sample chromatogram to the standard. Look for additional peaks, changes in the main peak's retention time, or a reduction in the main peak's area percentage.

Data Presentation

Table 1: Recommended Storage Conditions Summary

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)
Temperature 2-8 °C (Refrigerated)2-8 °C (Refrigerated) or -20 °C (Frozen)
Atmosphere Tightly sealed containerInert atmosphere (Argon or Nitrogen)
Light Opaque container (e.g., amber vial)Opaque container (e.g., amber vial)
Moisture Store with desiccantAliquot and store with desiccant

Table 2: Potential Degradation Products and Their Characteristics

Degradation PathwayPotential Product NameMolecular FormulaMolecular Weight ( g/mol )
Amide Hydrolysis 2-methoxyacetic acidC₃H₆O₃90.08
2-methoxy-2-(2-methylphenyl)ethanamineC₁₀H₁₅NO165.23
Oxidation (Benzylic) N-[2-methoxy-2-(2-methyl-phenyl)-ethyl]-2-oxo-acetamideC₁₃H₁₇NO₄251.28

Visualizations

G cluster_0 Potential Thermal Degradation Pathways cluster_1 Hydrolysis (+H2O) cluster_2 Oxidation (+[O]) Parent 2-METHOXY-N-[2-METHOXY-2- (2-METHYLPHENYL)ETHYL]ACETAMIDE ProductA 2-methoxyacetic acid Parent->ProductA Amide Cleavage ProductB 2-methoxy-2-(2-methylphenyl)ethanamine Parent->ProductB Amide Cleavage ProductC Oxidized derivatives Parent->ProductC Benzylic Oxidation

Diagram 1: Potential thermal degradation pathways for the target compound.

G cluster_0 Troubleshooting Workflow for Suspected Degradation Start Suspicion of Degradation (e.g., color change, unexpected results) Step1 Quarantine Batch & Document Observations Start->Step1 Step2 Perform HPLC Analysis (compare to reference standard) Step1->Step2 Decision1 New Peaks or Reduced Main Peak? Step2->Decision1 Outcome_OK Compound is Pure. Investigate other experimental variables. Decision1->Outcome_OK No Outcome_Degraded Degradation Confirmed. Discard batch. Decision1->Outcome_Degraded Yes Step3 Optional: Identify Degradants using LC-MS Outcome_Degraded->Step3

Diagram 2: A step-by-step workflow for troubleshooting suspected compound degradation.

References

  • U.S. Geological Survey. (2003). Methods of analysis by the U.S.
  • U.S. Geological Survey. Methods of Analysis by the U.S.
  • National Center for Biotechnology Information. (n.d.). Acetamide. In PubChem.
  • BYJU'S. (2023, March 12). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| [Video]. YouTube.
  • Lee, S., et al. (2017). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • Loba Chemie. (n.d.). ACETAMIDE FOR SYNTHESIS.
  • Ganjeh, M. G., & Aghaie, H. (2009). Non-isothermal kinetic study of the thermal decomposition of N-{bis[benzyl(methyl)amino]phosphoryl}. Journal of Thermal Analysis and Calorimetry.
  • Flinn Scientific. (2015, September 21).
  • Cole-Parmer. (2005, October 3).
  • Patsnap. (2026, February 28). How to Detect Amide Degradation Using Chromatographic Techniques.
  • LibreTexts Chemistry. (2020, May 30). Amide Chemistry.
  • Lee, S., et al. (2017). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • Rein, J., et al. (2024). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. Journal of the American Chemical Society.
  • El-Bardan, A. A. (n.d.). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry.
  • Patsnap. (2024, July 17). What is the mechanism of Acetamide?
  • Rein, J., et al. (2024).
  • Fisher Scientific. (n.d.).
  • Rein, J., et al. (2024). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. Organic Chemistry Portal.

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Technical Support Center: Purification & Troubleshooting Guide for 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges in the isolation and purification of 2-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide .

Because this compound features a secondary amide, an aliphatic ether, and an ortho-substituted aromatic ring, its synthesis—typically via O-methylation of an amino alcohol precursor followed by N-acylation—is prone to specific side reactions. This guide provides a self-validating framework to systematically identify, quantify, and eliminate these impurities.

Mechanistic Origins of Synthetic Impurities

Q: What are the primary synthetic impurities associated with this compound, and what is the chemical causality behind their formation?

A: The impurities generated during the synthesis of this target compound are not random; they are direct consequences of competing reaction kinetics and the steric environment of the o-tolyl group. Understanding their origins is the first step in designing a self-validating purification system.

  • Impurity A (Under-methylated Precursor): N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-methoxyacetamide. Causality: The methyl group at the ortho position of the aromatic ring creates significant steric hindrance around the adjacent benzylic alcohol. This reduces the kinetics of O-methylation. If the intermediate is advanced to the acylation step before complete conversion, the unreacted hydroxyl group persists, yielding this des-methyl impurity.

  • Impurity B (Unreacted Amine): 2-methoxy-2-(2-methylphenyl)ethanamine. Causality: This arises from incomplete N-acylation or subsequent hydrolysis of the amide bond. Methoxyacetyl chloride is highly susceptible to hydrolysis by adventitious water, which can prematurely quench the acylation reagent .

  • Impurity C (Over-methylated Amide): N-methyl-2-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide. Causality: The secondary amide proton is relatively acidic. If O-methylation is attempted after amide formation, or if excess methylating agent (e.g., methyl iodide or dimethyl sulfate) is present under basic conditions, rapid deprotonation and N-methylation occur, as documented in analogous pharmaceutical O-alkylation studies .

  • Impurity D (Reagent Hydrolysis Product): Methoxyacetic acid. Causality: Direct hydrolysis of the methoxyacetyl chloride reagent during aqueous workup.

ReactionPathway SM Amino Alcohol Precursor Intermediate O-Methylated Amine SM->Intermediate O-Methylation ImpA Impurity A (Under-methylated) SM->ImpA Direct Acylation (Skipped O-Me) Target Target Acetamide (Desired) Intermediate->Target N-Acylation ImpC Impurity C (Over-methylated) Target->ImpC Excess MeI (N-Methylation)

Synthetic pathways illustrating the formation of the target compound and key impurities.

Quantitative Impurity Profiling

To ensure scientific integrity, your analytical methods must be capable of resolving these structurally similar compounds. Below is the standardized HPLC profiling data used to validate the purification workflow.

Impurity IDChemical DescriptionNature of ImpurityRRT (Relative Retention Time)ICH Acceptance CriteriaPrimary Removal Strategy
Impurity A Hydroxyl PrecursorPolar, Neutral0.85< 0.15%Anti-solvent Crystallization
Impurity B Unreacted AmineBasic, Ionizable0.45< 0.10%Acidic Aqueous Extraction
Impurity C N-Methylated AmideLipophilic, Neutral1.20< 0.15%Anti-solvent Crystallization
Impurity D Methoxyacetic AcidAcidic, Ionizable0.25< 0.05%Basic Aqueous Extraction

Validated Purification Methodologies

Q: How can I systematically remove these impurities without relying on low-yield, time-consuming column chromatography?

A: By exploiting the distinct physicochemical properties (pKa and thermodynamic solubility) of the target and its impurities, we can construct a self-validating, two-stage purification system: Selective Acid-Base Extraction followed by Cloud-Point Crystallization .

PurificationWorkflow Crude Crude Mixture (Target + Impurities A-D) AcidWash 0.1M HCl Wash (pH 2-3) Crude->AcidWash Org1 Organic Phase (Target, Imp A, C, D) AcidWash->Org1 Organic Aq1 Aqueous Phase (Impurity B) AcidWash->Aq1 Aqueous BaseWash 5% NaHCO3 Wash (pH 8-9) Org1->BaseWash Org2 Organic Phase (Target, Imp A, C) BaseWash->Org2 Organic Aq2 Aqueous Phase (Impurity D) BaseWash->Aq2 Aqueous Cryst Crystallization (EtOAc / Heptane) Org2->Cryst Pure Pure Target Compound (>99% HPLC) Cryst->Pure Precipitate MotherLiq Mother Liquor (Imp A & C) Cryst->MotherLiq Filtrate

Liquid-liquid extraction and crystallization workflow for isolating the target acetamide.
Step-by-Step Protocol: Extraction & Crystallization

This protocol acts as a self-validating system: the pH washes guarantee the removal of ionizable species (B and D), leaving only neutral species (Target, A, C) to be separated by strict thermodynamic solubility limits.

  • Reconstitution: Dissolve the crude reaction residue in Ethyl Acetate (10 mL per gram of crude). Ethyl acetate is chosen because it solubilizes the target compound while allowing for efficient phase separation.

  • Amine Purge (Acid Wash): Add an equal volume of ice-cold 0.1 M HCl. Stir vigorously for 10 minutes at 0–5 °C. Allow the phases to separate. The unreacted basic amine (Impurity B) protonates and partitions exclusively into the aqueous layer. Discard the aqueous layer.

  • Acid Purge (Base Wash): Wash the retained organic layer with an equal volume of 5% aqueous NaHCO₃. Stir for 10 minutes. The methoxyacetic acid (Impurity D) deprotonates and partitions into the aqueous layer. Discard the aqueous layer.

  • Drying & Concentration: Wash the organic layer with saturated NaCl (brine) to remove residual water. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to a volume of approximately 2 mL/g.

  • Cloud-Point Crystallization: Heat the concentrated organic solution to 50 °C. Slowly add Heptane (anti-solvent) dropwise until the solution becomes slightly turbid (the cloud point). This specific EtOAc/Heptane gradient is highly effective for methoxyacetamide derivatives .

  • Controlled Isolation: Cool the mixture linearly to 0 °C over 4 hours. The target compound will precipitate. Impurity A (too polar) and Impurity C (highly lipophilic) remain dissolved in the mother liquor. Filter the crystals, wash with cold Heptane, and dry under vacuum at 40 °C.

Advanced Troubleshooting FAQs

Q: Why does my product still contain a significant N-methylated impurity (Impurity C) after crystallization? A: If Impurity C persists, the initial synthesis likely suffered from severe over-alkylation, overloading the thermodynamic capacity of the mother liquor. N-methylation is a highly competitive reaction. To prevent this at the source, ensure you are using a strictly non-nucleophilic base during the O-methylation step and tightly control the equivalents of your methylating agent. Do not allow the target amide to be exposed to methylating conditions .

Q: How can I prevent the hydrolysis of the methoxyacetamide linkage during the acid wash? A: While amides are generally stable to dilute acids, the methoxy substitution slightly increases the electrophilicity of the carbonyl carbon. Hydrolysis is a function of time and temperature. To prevent this, ensure the 0.1 M HCl wash is strictly maintained at 0–5 °C and phase separation is executed within 15 minutes.

Q: My target compound is "oiling out" (liquid-liquid phase separation) instead of crystallizing. What is the thermodynamic cause and the solution? A: "Oiling out" occurs when the compound precipitates above its melting point in the solvent mixture, or when a high impurity load depresses the melting point of the solute, causing it to separate as a second liquid phase rather than a solid . Solution: Re-dissolve the oil by warming the mixture and adding 10-20% more Ethyl Acetate to increase solvency. Cool the mixture much more slowly (e.g., 0.1 °C/min) and introduce seed crystals exactly at the cloud point to force nucleation before the liquid-liquid phase boundary is crossed.

References

  • methoxyacetonitrile - Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 3, 562. Available at:[Link]

  • Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications, Organic Process Research & Development. Available at:[Link]

Technical Support Center: Resolving GC-MS Co-Elution Issues with 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides actionable, mechanistic troubleshooting for researchers and drug development professionals facing gas chromatography-mass spectrometry (GC-MS) co-elution challenges with 2-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide .

This target molecule presents unique chromatographic challenges. The secondary amide group (-NH-CO-) contains an active proton prone to hydrogen bonding with active silanol sites, leading to peak tailing that easily masks closely eluting impurities. Furthermore, the sterically hindered ortho-tolyl ring complicates partitioning kinetics. This guide will help you systematically diagnose, mathematically resolve, and chemically eliminate these co-elution artifacts.

Section 1: Diagnostic FAQs (The "Why" and "How")

Q1: My chromatogram shows a single broad peak for the target amide. How can I confirm if this is co-elution or just peak tailing? A1: The secondary amide group in your target molecule naturally causes peak tailing due to column activity. However, a broad or asymmetric peak can also hide a co-eluting impurity, such as the unreacted primary amine precursor or a positional tolyl isomer[1]. To confirm co-elution without altering your method, analyze the mass spectra across the peak. Extract spectra at the leading edge, the apex, and the tailing edge. If the spectral profile shifts (e.g., varying ion ratios), you have co-eluting compounds[2]. If the spectra are identical, the asymmetry is likely due to column activity or a contaminated inlet liner[3].

Q2: I've confirmed co-elution using Extracted Ion Chromatograms (EICs). How should I adjust my temperature program to physically resolve the peaks? A2: If your co-eluting compounds have different mass fragments, you can mathematically resolve them using EICs[1]. However, if they are isomers (e.g., meta-tolyl vs. ortho-tolyl impurities) with identical spectra, physical separation is mandatory. The resolution equation dictates that you must increase the capacity factor ( k′ ). Decrease your temperature ramp rate through the specific elution window of the amide (e.g., from 10 °C/min to 2–4 °C/min)[1]. This slows down the elution, allowing the molecules more time to partition into the stationary phase, thereby exploiting minute differences in their boiling points and polarities[2].

Q3: The target molecule still co-elutes and tails significantly despite temperature optimization. What is the mechanistic solution? A3: The root cause of the tailing is the active N-H proton on the secondary amide. By chemically derivatizing this proton, you eliminate its ability to hydrogen bond, drastically improving volatility and peak shape[4]. Converting the secondary amide to a trimethylsilyl (TMS) derivative using reagents like MSTFA reduces the molecule's polarity. This not only sharpens the peak (increasing theoretical plates, N ) but also shifts its retention time, effectively pulling it away from non-derivatizable co-eluting matrix interferences[5].

Section 2: Quantitative Data & Troubleshooting Matrices

Table 1: Quantitative Diagnostic Matrix for Co-Elution
Diagnostic MetricObservationPrimary CauseMechanistic Solution
Peak Symmetry Factor ( As​ ) As​>1.5 (Tailing)Active silanol interactions with N-H bondDerivatize secondary amide (Silylation) or replace inlet liner[3].
Spectral Purity (Apex vs. Tail) < 95% matchCo-elution with structurally distinct impurityUtilize EIC for unique m/z fragments; apply deconvolution software[1].
Capacity Factor ( k′ ) k′<2.0 Elution occurring too rapidly (void volume proximity)Decrease initial oven temperature; lower ramp rate to 2-5 °C/min[2].
Isomer Resolution ( Rs​ ) Rs​<1.5 Insufficient stationary phase selectivity ( α )Switch to a phase with higher polarizability (e.g., 35% phenyl)[1].
Table 2: Stationary Phase Selection Guide for Amide Intermediates
Phase Chemistry (USP Code)PolarityTarget Interaction MechanismExpected Outcome for Target Analyte
5% Phenyl / 95% Dimethylpolysiloxane (G27) Non-polarBoiling point / Dispersion forcesBaseline standard; prone to co-elution for closely related isomers.
35% Phenyl / 65% Dimethylpolysiloxane (G42) Mid-polar π−π interactions with the o-tolyl ringEnhanced selectivity ( α ) for resolving positional tolyl isomers.
Polyethylene Glycol (PEG / G16) PolarStrong dipole-dipole & H-bondingHigh retention; excellent for resolving the unreacted primary amine.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Mass Spectral Deconvolution & EIC Profiling

Purpose: To mathematically separate co-eluting peaks without altering the physical chromatography.

  • Data Acquisition: Run the sample in full-scan mode (e.g., m/z 40–400) to capture all fragment ions.

  • Spectral Extraction: Identify the broad peak. Manually extract and compare the mass spectra at the leading edge (10% peak height), apex (100%), and tailing edge (10%).

  • EIC Plotting: Identify unique fragment ions. For the target molecule, plot the Extracted Ion Chromatogram (EIC) for the benzylic cleavage fragment and compare it against fragments unique to suspected impurities[1].

  • Deconvolution: Process the raw data file through deconvolution software (e.g., AMDIS) to automatically extract pure component spectra from the complex co-eluted baseline[1].

  • Self-Validation: Run a solvent blank immediately after the sample to verify that the co-eluting peak is not a ghost peak from column carryover[3].

Protocol 2: Silylation of the Secondary Amide

Purpose: To eliminate N-H hydrogen bonding, sharpen the peak, and shift retention time away from interferences.

  • Sample Preparation: Transfer 1–2 mg of the completely dry analyte into a 2 mL glass reaction vial with a PTFE-lined cap. (Mechanistic note: Moisture destroys silylation reagents).

  • Catalyst Addition: Add 50 µL of anhydrous pyridine. Pyridine acts as an acid scavenger and a nucleophilic catalyst for the reaction[4].

  • Reagent Addition: Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). MSTFA is preferred over BSTFA because its byproducts are more volatile and elute well before the high-boiling target amide[4].

  • Reaction: Cap tightly and incubate in a heating block at 60 °C for 30 minutes to ensure complete conversion of the sterically hindered secondary amide.

  • Self-Validation & Analysis: Cool to room temperature. Inject 1 µL into the GC-MS. The presence of a single, sharp peak with a molecular weight increased by 72 Da (addition of TMS, loss of H) confirms successful derivatization and resolution[5].

Protocol 3: Chromatographic Optimization (Temperature & Flow)

Purpose: To maximize the capacity factor ( k′ ) and efficiency ( N ) for physical separation.

  • Scouting Run: Perform a standard run (e.g., 40 °C to 300 °C at 10 °C/min) to determine the exact elution temperature of the co-eluting mass[1].

  • Isothermal Hold: Modify the method to ramp quickly to 20 °C below the known elution temperature.

  • Micro-Ramp: Implement a slow ramp rate of 2 °C/min through the elution window. This increases the time the analytes spend interacting with the stationary phase, maximizing selectivity ( α )[2].

  • Self-Validation: Ensure the carrier gas (Helium) linear velocity is optimized at its van Deemter minimum (typically 25–30 cm/sec) to maximize theoretical plates ( N ) prior to the run[3].

Section 4: Visualizations

Workflow N1 Observe Asymmetric Peak in GC-MS TIC N2 Extract Mass Spectra across Peak (Leading, Apex, Tail) N1->N2 N3 Are spectra identical? N2->N3 N4 Peak is Pure (Troubleshoot Inlet/Liner) N3->N4 Yes N5 Co-elution Confirmed (Spectra Shift Observed) N3->N5 No N6 Plot Extracted Ion Chromatograms (EICs) for Unique Fragments N5->N6 N7 Optimize Chromatography (Adjust Ramp Rate & Phase) N6->N7 If physical separation needed N8 Chemical Derivatization (Silylate Secondary Amide) N7->N8 If H-bonding persists

GC-MS Co-elution Diagnostic and Resolution Workflow

Deriv N1 Target Molecule (Secondary Amide, Active N-H) N3 Nucleophilic Attack (60°C, 30 min) N1->N3 N2 Derivatization Reagent (MSTFA + Pyridine) N2->N3 N4 TMS-Derivatized Amide (N-TMS) N3->N4 N5 Reduced Polarity & Eliminated H-Bonding N4->N5

Chemical Derivatization Mechanism for Secondary Amides

References

1.[1] Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis Source: Benchchem URL:

2.[3] GC Troubleshooting Guide Poster Source: Agilent Technologies URL:

3.[2] Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL:

4.[4] Appendix G - Derivatization in GC MS Source: Scribd URL:

5.[5] Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of Food and Drug Analysis URL:

Sources

Validation & Comparative

A Researcher's Guide to the ¹H and ¹³C NMR Spectral Features of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR reference spectra for the compound 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE, a molecule of interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage high-quality predicted data and draw comparisons with experimentally determined spectra of structurally analogous compounds to provide a robust framework for its identification and characterization.

The Power of Prediction and Analogy in NMR Spectroscopy

Predicted ¹H and ¹³C NMR Data for 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE. These predictions serve as a baseline for comparison with experimental data of related compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic Protons (C₆H₄)7.10 - 7.30Multiplet-
CH (methine)4.80 - 4.90Doublet of DoubletsJ ≈ 8.0, 4.0
OCH₂ (acetamide)4.05 - 4.15Singlet-
NCH₂3.50 - 3.60Multiplet-
OCH₃ (ether on ethyl)3.35 - 3.45Singlet-
OCH₃ (acetamide)3.25 - 3.35Singlet-
CH₃ (tolyl)2.30 - 2.40Singlet-
COCH₃2.00 - 2.10Singlet-

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm)
C=O (amide)170.0 - 171.0
Aromatic C (quaternary)136.0 - 138.0
Aromatic CH125.0 - 131.0
CH (methine)82.0 - 83.0
OCH₂ (acetamide)71.0 - 72.0
OCH₃ (ether on ethyl)58.0 - 59.0
OCH₃ (acetamide)57.0 - 58.0
NCH₂41.0 - 42.0
COCH₃23.0 - 24.0
CH₃ (tolyl)19.0 - 20.0

Comparative Analysis with Structurally Similar Compounds

To substantiate these predictions, we can examine the experimental NMR data of compounds that share key structural features with our target molecule.

1. N-(2-Methoxyphenyl)acetamide: This compound shares the N-acetyl and a methoxy-substituted aromatic ring. Experimental ¹H NMR data for N-(2-methoxyphenyl)acetamide in CDCl₃ shows the acetyl methyl protons at approximately 2.18 ppm and the methoxy protons at around 3.86 ppm.[3] The aromatic protons appear in the range of 6.77 to 8.34 ppm.[3] This aligns well with our predicted values for the acetyl and methoxy groups.

2. 2-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)acetamide: This molecule features an N-(2-methoxyethyl)acetamide moiety, which is a close analog to a significant portion of our target structure. The ¹H NMR spectrum of this compound in DMSO-d₆ shows the methoxy protons of the ethyl group around 3.3 ppm and the methylene protons of the ethyl group in the 3.2-3.5 ppm range.[4] This provides confidence in our predictions for the N-CH₂-CH(OCH₃)- portion of the target molecule.

3. N-Acetyl-2-phenylethylamine: This compound provides a reference for the N-acetyl-ethyl fragment attached to an aromatic ring.[5][6] Its ¹H NMR spectrum would show characteristic signals for the acetyl methyl group and the two methylene groups of the ethyl chain, allowing for a comparison of the influence of the methoxy and methyl substituents in our target molecule.

By triangulating the predicted data with the experimental spectra of these and other related acetamide derivatives, a high level of confidence in the expected spectral features of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE can be achieved.

Experimental Protocol for NMR Data Acquisition

For researchers who synthesize this compound, the following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a good initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.[7]

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm.

2. Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence is usually sufficient.

    • Spectral Width: A spectral width of 12-16 ppm is appropriate.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30) is standard.

    • Spectral Width: A spectral width of 200-240 ppm will cover the expected range of carbon chemical shifts.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) will be necessary to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE using NMR spectroscopy.

NMR_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Elucidation Compound Synthesized Compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FID_H ¹H FID H1_Acq->FID_H FID_C ¹³C FID C13_Acq->FID_C FT_H Fourier Transform (¹H) FID_H->FT_H FT_C Fourier Transform (¹³C) FID_C->FT_C Processed_H Processed ¹H Spectrum FT_H->Processed_H Processed_C Processed ¹³C Spectrum FT_C->Processed_C Analysis Chemical Shift, Integration, Multiplicity, Coupling Analysis Processed_H->Analysis Processed_C->Analysis Comparison Comparison with Predicted & Analog Spectra Analysis->Comparison Structure Structure Confirmation Comparison->Structure

Figure 1. Workflow for NMR-based structural elucidation.

This comprehensive guide provides researchers with the necessary predicted data, comparative context, and a robust experimental framework to confidently identify and characterize 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE. By integrating predictive methods with the analysis of analogous compounds, this work underscores a powerful strategy for structural elucidation in modern chemical research.

References

  • Vertex AI Search. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC.
  • ChemicalBook. (n.d.). N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum.
  • SpectraBase. (n.d.). 2-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)acetamide - Optional[1H NMR] - Spectrum.
  • Royal Society of Chemistry. (2024). Proton NMR of compound 2.
  • SpectraBase. (n.d.). 2-[2-(2-methoxyphenyl)phenyl]-N-methyl-acetamide - Optional[13C NMR] - Chemical Shifts.
  • NMRium. (n.d.). NMRium demo - Predict.
  • Royal Society of Chemistry. (2013). Supporting Information.
  • Guidechem. (n.d.). N-ACETYL-2-PHENYLETHYLAMINE 877-95-2 wiki.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • MDPI. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine.
  • Benchchem. (n.d.). Technical Guide: Predicted NMR Spectra of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.
  • MDPI. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.
  • SpectraBase. (n.d.). Methyl 2-methoxy-2-phenyl-acetate - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). N-ACETYL-2-PHENYLETHYLAMINE(877-95-2) MS spectrum.
  • ChemicalBook. (n.d.). 2-PhenylethylaMine(64-04-0) 13C NMR spectrum.
  • University of Liverpool Repository. (n.d.). PROTON NMR PREDICTION OF.
  • Royal Society of Chemistry. (2015). 1H and 13C NMR spectra for compounds 3a-s and 4a-s.
  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers.
  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra.

Sources

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of qNMR for 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of drug development and chemical research, the absolute purity of a molecule is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. For novel compounds like 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE, where certified reference standards may not exist, establishing purity presents a significant analytical challenge. This guide provides an in-depth, experience-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional analytical methods, presenting qNMR as a primary, direct, and highly reliable technique for purity assessment.

The Analytical Imperative: Why Purity Matters

The purity of an active pharmaceutical ingredient (API) or a key intermediate directly influences its toxicological profile, pharmacological activity, and stability. Regulatory bodies like the FDA and international consortiums such as the ICH mandate stringent purity thresholds and validated analytical procedures to ensure product quality.[1][2][3] For a new chemical entity, the absence of a dedicated, well-characterized reference standard renders many common techniques, like HPLC, semi-quantitative at best, relying on assumptions like "area percent purity," which can be misleading.

This is where quantitative NMR (qNMR) emerges as a powerful alternative. As a primary ratio method of measurement, qNMR allows for the determination of purity without needing a reference standard of the analyte itself.[4][5][6] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7][8] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified, high-purity internal standard, one can calculate the analyte's absolute purity with exceptional accuracy.[4][5]

The qNMR Approach: A Primary Method for Purity Assignment

Quantitative ¹H NMR is particularly advantageous due to the near-100% natural abundance and high gyromagnetic ratio of the proton nucleus, which provides excellent sensitivity.[7] The process, from planning to calculation, is a self-validating system when executed with metrological rigor.

Experimental Design for 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE

A successful qNMR experiment is built on a foundation of careful planning, from signal selection to parameter optimization.

First, we must analyze the structure of the target molecule to identify unique, well-resolved signals in the ¹H NMR spectrum that are free from overlap with other analyte, solvent, or impurity signals.

dot graph "Molecule_Structure" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} digraph "qNMR_Workflow" { graph [fontname="Helvetica", fontsize=10, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

} Caption: Key proton groups on the target molecule for qNMR analysis.

For our target molecule, several proton signals are candidates:

  • Ideal Signals: The acetyl (-COCH₃) and the aromatic methyl (Ar-CH₃) protons are excellent choices. They are expected to be sharp singlets in relatively uncongested regions of the spectrum (~2.0-2.5 ppm), minimizing the risk of signal overlap.[9][10][11]

  • Potentially Usable Signals: The two methoxy (-OCH₃) groups are also singlets but may be closer to other signals, requiring careful verification of their resolution.[12][13]

  • Signals to Avoid: The aromatic and other aliphatic protons on the ethyl backbone will likely appear as complex, overlapping multiplets, making accurate integration impossible.

The choice of an internal standard is critical for accuracy.[14] An ideal standard must:

  • Be of high, certified purity (e.g., >99.9%) : This is the largest potential source of systematic error.[15]

  • Be chemically stable and non-reactive with the analyte or solvent.

  • Be soluble in the chosen deuterated solvent.[14][16]

  • Possess at least one sharp signal that does not overlap with any analyte or solvent signals.[7][16]

For our analyte, which has signals largely below 8 ppm, a good choice would be Maleic Acid . It is highly pure, stable, soluble in common solvents like DMSO-d₆, and has a sharp singlet for its two vinyl protons at ~6.3 ppm, a region clear of signals from our target molecule.[16][17]

The following protocol ensures a robust and reproducible qNMR measurement.

  • Preparation:

    • Using a calibrated microbalance, accurately weigh ~15-20 mg of the analyte, 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE, into a clean vial. Record the mass (m_a).

    • Accurately weigh ~8-10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial. Record the mass (m_std). The goal is a near 1:1 molar ratio for optimal accuracy.[7][15]

    • Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.

  • NMR Data Acquisition:

    • Transfer the solution to a high-quality NMR tube.

    • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).

    • Crucial Acquisition Parameters:

      • Relaxation Delay (D1): This is the most critical parameter for quantification.[18][19] The delay between pulses must be long enough to allow all protons of interest (in both the analyte and standard) to fully return to equilibrium. A delay of at least 5 times the longest spin-lattice relaxation time (T₁) is recommended.[18][20][21] For molecules of this size, a conservative D1 of 30-60 seconds is a robust starting point.

      • Pulse Angle: Use a calibrated 90° pulse to maximize signal-to-noise and ensure uniform excitation across the spectrum.[15][22]

      • Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% precision).[22]

      • Digital Resolution: Ensure sufficient data points are acquired to define the peaks properly.

  • Data Processing and Purity Calculation:

    • Apply careful phasing and baseline correction to the spectrum.

    • Integrate the selected, well-resolved signal for the analyte (I_a) and the internal standard (I_std).

    • The purity of the analyte (P_a) is calculated using the following master equation:[4][7]

    P_a (%) = (I_a / N_a) * (N_std / I_std) * (M_a / m_a) * (m_std / M_std) * P_std

    Where:

    • I : Integral area of the signal

    • N : Number of protons giving rise to the signal (e.g., 3 for a CH₃ group)

    • M : Molar mass

    • m : Weighed mass

    • P : Purity of the standard

    • a refers to the analyte, and std refers to the standard.

Comparative Analysis: qNMR vs. Other Methods

While powerful, qNMR is not the only tool for purity assessment. A comprehensive analysis involves understanding its strengths and weaknesses relative to established chromatographic and thermal methods.

dot graph "Method_Comparison" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: A logical comparison of primary analytical techniques for purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis. It separates components based on their affinity for a stationary and mobile phase.

  • Strengths: Excellent sensitivity for detecting trace impurities, high throughput, and established validation protocols.[23][24]

  • Weaknesses (for absolute purity): HPLC is a comparative, not an absolute, technique.[5] Without a certified reference standard of the main compound, it can only provide "area percent" purity. This assumes that all components (the main peak and all impurities) have the same response factor (e.g., UV absorbance at a given wavelength), which is rarely true.[5] A significant discrepancy can arise if an impurity has a much stronger or weaker chromophore than the API.[5][25]

Gas Chromatography (GC)

Similar to HPLC, GC is a separation technique but is used for volatile and thermally stable compounds.

  • Strengths: Unparalleled resolution for volatile compounds, making it ideal for residual solvent analysis.

  • Weaknesses (for absolute purity): It shares the same fundamental limitation as HPLC: it requires a specific reference standard for accurate quantification and is unsuitable for non-volatile or thermally labile molecules like our target compound.[26]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material, such as melting. For highly pure, crystalline solids, the melting point depression can be used to estimate purity via the van't Hoff equation.

  • Strengths: Rapid, requires very little sample, and provides information on the physical form (crystalline vs. amorphous).

  • Weaknesses: Only applicable to crystalline solids that melt without decomposition. Its accuracy diminishes significantly for purities below ~98-99% and it cannot distinguish between different impurities.

Data Summary: A Head-to-Head Comparison
FeatureQuantitative NMR (qNMR) HPLC / GC Differential Scanning Calorimetry (DSC)
Principle Primary, molar-based quantitation[4][5]Comparative, response-based separationThermodynamic (melting point depression)
Reference Standard Needs a certified internal standard (can be unrelated to analyte)[6][26]Needs a certified standard of the analyte itself for true purityNone, but only for high-purity crystalline solids
Accuracy High, provides absolute purity valueHigh if analyte standard is available; otherwise, relative area %Good for >99% pure crystalline solids; poor otherwise
Precision Excellent, typically <1% RSDExcellent, low RSDModerate
Selectivity High (based on unique NMR signals)High (based on chromatographic resolution)Low (cannot identify impurities)
Best Use Case Absolute purity assignment, especially for new chemical entities.Impurity profiling, routine quality control when a standard is available.Rapid screening of high-purity, crystalline materials.

Conclusion and Authoritative Recommendation

For the definitive validation of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE purity, quantitative NMR is the superior and most scientifically rigorous method . Its status as a primary ratio technique allows for the direct determination of mass fraction purity without the need for a specific, and often unavailable, certified reference standard of the analyte.[4][6]

While HPLC is an indispensable tool for identifying and quantifying trace impurities (impurity profiling), it should not be solely relied upon for assigning the absolute purity of a new chemical entity. The most robust approach, consistent with modern analytical validation principles, is to use qNMR to assign the absolute purity of a primary batch of material.[4][26] This batch can then serve as a well-characterized "in-house" reference standard for developing and validating more routine, high-throughput methods like HPLC for future quality control.

By integrating qNMR into the analytical workflow, researchers and drug developers can establish a metrologically sound foundation for the quality, safety, and consistency of their compounds, satisfying both scientific and regulatory demands.[4][23]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • Quantitative NMR Spectroscopy. (2022, June 24). Acanthus Research.
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). Journal of Pharmaceutical and Biomedical Analysis.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
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  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2026, February 6).
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  • GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). ENFSI.
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE

Author: BenchChem Technical Support Team. Date: March 2026

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, a thorough risk assessment is crucial. Based on the chemical structure, 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE should be handled with the care afforded to potentially hazardous chemicals. The acetamide functional group and substituted aromatic rings suggest that this compound may cause irritation to the eyes, skin, and respiratory tract.[1][2]

Essential Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.[1] A lab coat or other protective clothing is also required to minimize skin exposure.[1][3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential dust or vapors.[1][4] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[1]

II. Waste Characterization and Segregation: The Foundation of Proper Disposal

The first and most critical step in the disposal process is to determine if the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5]

Given the lack of specific data for 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE, it is prudent to manage it as a hazardous waste. This conservative approach ensures the highest level of safety and compliance.

Waste Segregation Protocol:

  • Designated Waste Stream: Establish a dedicated waste stream for 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE and materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4] Incompatible materials can lead to dangerous chemical reactions.[1]

  • Types of Waste:

    • Solid Waste: Unused or expired solid compound, contaminated lab supplies (e.g., weigh boats, filter paper, gloves).

    • Liquid Waste: Solutions containing the compound, and solvents used for rinsing contaminated glassware.

    • Sharps: Contaminated needles or other sharp objects must be placed in a designated sharps container.

III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe collection and storage of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE waste pending disposal.

1. Waste Container Selection:

  • Choose a container that is compatible with the chemical waste. For both solid and liquid waste, high-density polyethylene (HDPE) or glass containers are generally suitable.[3]

  • Ensure the container has a secure, leak-proof lid.[3]

2. Waste Collection and Labeling:

  • Solid Waste: Carefully place solid waste into the designated container to minimize dust generation.[1]

  • Liquid Waste: Use a funnel to transfer liquid waste into the container to prevent spills.

  • Labeling: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE"

    • The approximate concentration and volume/mass of the waste.

    • The date the waste was first added to the container.

    • The primary hazards (e.g., "Irritant," "Handle with Caution").

3. Storage Pending Disposal:

  • Store the sealed waste container in a designated, well-ventilated, and secure area.[4]

  • This storage area should be away from incompatible materials, such as strong oxidizing agents, acids, and bases.[1]

  • Ensure secondary containment is in place to capture any potential leaks.

4. Arranging for Final Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[4]

  • Provide the contractor with accurate information about the waste stream as detailed on the label.

  • The primary and recommended method of disposal for this type of chemical waste is incineration by a licensed facility.[3][4]

5. Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate non-essential personnel from the area.[6]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or commercial sorbent pads.[3][4]

  • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[3][4]

  • Clean the spill area thoroughly.

  • Report the spill to your EHS department.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE, the following workflow diagram has been created.

Disposal_Workflow cluster_prep Preparation & Hazard Assessment cluster_characterization Waste Characterization & Segregation cluster_collection Collection & Containerization cluster_storage_disposal Storage & Final Disposal start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste (Precautionary Principle) ppe->classify segregate Segregate from other waste streams classify->segregate container Select Compatible Container (e.g., HDPE, Glass) segregate->container collect Collect Waste (Minimize dust/spills) container->collect label_waste Label Container Clearly ('Hazardous Waste', Chemical Name, Date) collect->label_waste spill Spill Occurs collect->spill store Store in a Secure, Ventilated Area with Secondary Containment label_waste->store contact_ehs Contact EHS/Licensed Waste Disposal Contractor store->contact_ehs disposal Arrange for Pickup and Incineration contact_ehs->disposal spill_procedure Follow Spill Management Protocol: 1. Evacuate 2. Contain with Absorbent 3. Collect and Label as Waste 4. Clean Area 5. Report to EHS spill->spill_procedure Yes spill_procedure->store

Caption: Decision workflow for the safe disposal of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE.

Quantitative Data Summary: Regulatory and Safety Parameters

While specific data for the target compound is unavailable, the table below summarizes key regulatory and safety information for related acetamides, which should be considered during handling and disposal.

ParameterInformation for Related AcetamidesRelevance to Disposal
RCRA Waste Classification Not typically listed by name, but may exhibit hazardous characteristics. Prudent to manage as hazardous waste.[1]Dictates that the waste must be managed under federal and state hazardous waste regulations.[5][7]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1]Crucial for safe storage and to prevent dangerous reactions in the waste container.
Recommended Disposal Method Incineration in a licensed facility or burial in a licensed landfill.[3][4]Guides the selection of a qualified waste disposal vendor.
Personal Protective Equipment Safety goggles, chemical-resistant gloves, protective clothing, and respiratory protection as needed.[1][8]Essential for minimizing researcher exposure during waste handling.

Conclusion

The responsible disposal of 2-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE is a critical component of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, proper waste segregation, and certified disposal methods, researchers can ensure that their work is conducted safely and sustainably. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]

  • NextSDS. 2-(2-METHOXY-4-METHYLPHENOXY)-N-(2-METHYLPHENYL)ACETAMIDE — Chemical Substance Information. Retrieved from [Link]

  • ACTenviro. (2023, August 29). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: N-Isopropyl-2-(3-methoxyphenyl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53386633, Acetamide, 2-methoxy-N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, (Z)-2-butenedioate (1:1). Retrieved from [Link]

  • NextSDS. N-(2-ETHYL-6-METHYLPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE — Chemical Substance Information. Retrieved from [Link]

  • ChemView. Safety Data Sheet. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, April 19). What are Federal and State Hazardous Waste Regulations?. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4207624, N-[2-(2-methoxyphenoxy)ethyl]acetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, June 22). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]

  • NextSDS. 2-CHLORO-N-[2-(2-METHOXYPHENYL)ETHYL]ACETAMIDE — Chemical Substance Information. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. 6-methylphenyl -N-(2-methoxy-1-methylethyl) acetamide Metolachlor Pesticide Registration Standards. Retrieved from [Link]

  • Australian Government Department of Health. (2016, April 21). Acetamide, N-methyl-: Human health tier II assessment. Retrieved from [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.